N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine
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Overview
Description
N’'-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine is a complex organic compound that features a thiazole ring substituted with a 4-chloro-3-nitrophenyl group and a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine typically involves the reaction of 4-chloro-3-nitroaniline with thiourea under acidic conditions to form the thiazole ring. This intermediate is then reacted with cyanamide to introduce the guanidine group. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’'-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as azide, benzenethiolate, and methoxide ions.
Oxidation: The thiazole ring can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Methanol as a solvent, with nucleophiles like azide or methoxide ions.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives.
Reduction: Amino-substituted thiazole derivatives.
Oxidation: Oxidized thiazole derivatives.
Scientific Research Applications
N’'-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N’'-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro and chloro groups enhance its reactivity, allowing it to form stable complexes with its targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
4-Nitrophenol: Contains a nitro group on a phenol ring, similar to the nitrophenyl group in the compound.
Uniqueness
N’'-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine is unique due to the combination of its thiazole ring, nitrophenyl group, and guanidine moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
88540-91-4 |
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Molecular Formula |
C10H8ClN5O2S |
Molecular Weight |
297.72 g/mol |
IUPAC Name |
2-[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H8ClN5O2S/c11-6-2-1-5(3-8(6)16(17)18)7-4-19-10(14-7)15-9(12)13/h1-4H,(H4,12,13,14,15) |
InChI Key |
VGPUDEPKYMMURA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N=C(N)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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